Cas no 580-49-4 (6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one)
![6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one structure](https://fr.kuujia.com/scimg/cas/580-49-4x500.png)
580-49-4 structure
Nom du produit:6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one
6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- 6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one
- xanthinin
- Xanthumin
- 6-(1-Acetoxy-3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one
- Q27108569
- BDBM233118
- C09602
- CHEBI:10061
- DTXSID70973570
- 1-(7-Methyl-3-methylidene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl)-3-oxobutyl acetatato(3-)
- [1-[(3aR,7S,8aS)-7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl]-3-oxobutyl] acetate
- alpha-Methylene-gamma-lactone, 1
- NSC-136705
- 1-(7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl)-3-oxobutyl acetate
- NCI60_000833
- 2H-Cyclohepta[b]furan-2-one, 6-[(1R)-1-(acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-, (3aR,7S,8aR)-
- 153483-31-9
- 6-(1-(Acetyloxy)-3-oxobutyl)-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta(b)furan-2-one
- 6-[1-(Acetyloxy)-3-oxobutyl]-3,3a,4,7,8,8a-hexahydro-7-methyl-3-methylene-2H-cyclohepta[b]furan-2-one
- CHEMBL1982362
- [1-(7-methyl-3-methylene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)-3-oxo-butyl] acetate
- [1-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)-3-oxobutyl] acetate
- NSC136705
- 17954-90-4
- Ksantinin
- AKOS015909568
- 1-(7-Methyl-3-methylene-2-oxo-3,3a,4,7,8,8a-hexahydro-2H-cyclohepta[b]furan-6-yl)-3-oxobutyl acetate #
- 580-49-4
- DTXSID701113283
- DPSCQKGSAHTWSP-UHFFFAOYSA-N
- DGA48331
- DA-79002
-
- Piscine à noyau: InChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3
- La clé Inchi: DPSCQKGSAHTWSP-UHFFFAOYSA-N
- Sourire: CC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2
Propriétés calculées
- Qualité précise: 306.14672380g/mol
- Masse isotopique unique: 306.14672380g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 5
- Complexité: 545
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 69.7Ų
6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T24175-5 mg |
Xanthumin |
580-49-4 | 98% | 5mg |
¥ 7,000 | 2023-07-10 | |
TargetMol Chemicals | T24175-5mg |
Xanthumin |
580-49-4 | 98% | 5mg |
¥ 7000 | 2023-09-15 | |
TargetMol Chemicals | T24175-25mg |
Xanthumin |
580-49-4 | 25mg |
¥ 10600 | 2024-07-19 |
6-(1-acetoxy-3-oxo-butyl)-7-methyl-3-methylene-3,3a,4,7,8,8a-hexahydro-cyclohepta[b]furan-2-one Littérature connexe
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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